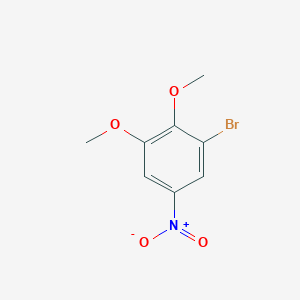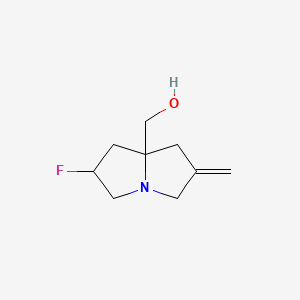
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a fluorine atom and a methylene group, makes it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the pyrrolizine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorine atom: This step often requires the use of fluorinating agents under controlled conditions.
Addition of the methylene group: This can be done using methylenation reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in various biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Fluorinated compounds are often explored for their enhanced biological activity and metabolic stability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the methylene group can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)acetone: Contains an acetone group instead of methanol.
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)amine: Features an amine group instead of methanol.
Uniqueness
The uniqueness of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a fluorine atom and a methylene group can influence its reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H14FNO |
|---|---|
Peso molecular |
171.21 g/mol |
Nombre IUPAC |
(2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C9H14FNO/c1-7-2-9(6-12)3-8(10)5-11(9)4-7/h8,12H,1-6H2 |
Clave InChI |
ZCIMMTFIXZGRTK-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2(CC(CN2C1)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



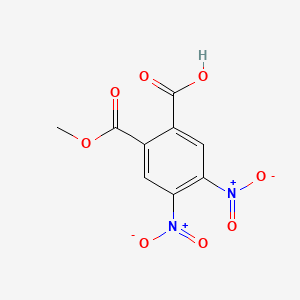
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
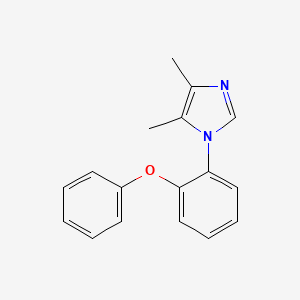

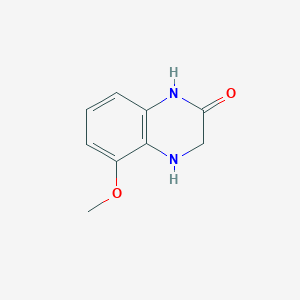
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
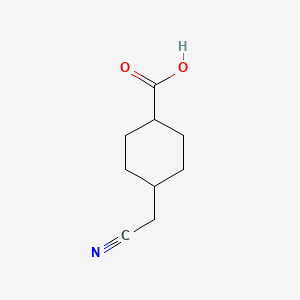
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)

